Lactyl-coa
Description
Context of Acyl-Coenzyme A Thioesters as Critical Metabolites and Signaling Molecules
Acyl-CoA thioesters are central hubs in cellular metabolism, acting as intermediates in diverse pathways. nih.govwikipedia.orglibretexts.org They are formed by the condensation of a fatty acid or other carboxylic acid with coenzyme A (CoA), a process often requiring ATP and catalyzed by acyl-CoA synthetases. libretexts.orgsmolecule.com This activation allows the acyl group to be readily transferred to other molecules. libretexts.org
Beyond their roles in core metabolic routes like fatty acid oxidation and the citric acid cycle, acyl-CoAs have gained recognition as signaling molecules. nih.govontosight.ainih.gov They can influence cellular function by acting as acyl donors for post-translational modifications (PTMs) of proteins, particularly on lysine (B10760008) residues. nih.govnih.govbio-connect.nl These modifications, collectively known as lysine acylation, can alter protein structure, function, and interactions, thereby impacting gene expression, enzyme activity, and cellular signaling cascades. nih.govbio-connect.nl The levels of specific acyl-CoAs can directly link the metabolic state of a cell to its PTM profile. nih.gov
Recent Discovery and Emerging Significance of Lactyl-CoA as a Novel Metabolite
Lactyl-Coenzyme A (this compound), also known as lactoyl-CoA, is an acyl-CoA derivative formed from lactic acid and coenzyme A. medchemexpress.commedchemexpress.comontosight.ai While lactate (B86563) has long been recognized as a key product of glycolysis, particularly under anaerobic conditions or in rapidly proliferating cells like cancer cells (the Warburg effect), its role extended beyond being a mere metabolic byproduct with the discovery of protein lactylation. bio-connect.nlcas.cnresearchgate.netfrontiersin.orgnih.gov
The discovery of lysine lactylation (Kla) as a novel post-translational modification highlighted the potential significance of lactate as a regulatory molecule. bio-connect.nlresearchgate.netfrontiersin.orgnih.govnih.gov Subsequent research identified this compound as a crucial intermediate and the likely direct substrate for enzymatic lactylation, acting as the L-lactate donor to modify lysine residues on proteins, including histones. smolecule.comnih.govbio-connect.nlresearchgate.netnih.govnih.govresearchgate.netroyalsocietypublishing.orgchemrxiv.orgresearchgate.net
The detection and quantification of this compound in mammalian cells and tissues, primarily through techniques like liquid chromatography-mass spectrometry (LC-MS), have been critical steps in establishing its presence and potential biological roles. nih.govfrontiersin.orgresearchgate.netroyalsocietypublishing.org Early studies in Escherichia coli had already demonstrated the enzymatic synthesis of this compound from lactate and CoA by this compound synthetase. chemrxiv.orgasm.org More recently, nuclear GTPSCS has been identified as a this compound synthetase in mammalian cells, playing a role in this compound production and histone lactylation regulation, particularly in the context of gliomagenesis. cas.cn
The emerging significance of this compound lies in its position as a link between lactate metabolism and epigenetic regulation through protein lactylation. smolecule.comresearchgate.netfrontiersin.org This connection suggests that changes in cellular metabolic states, particularly those affecting lactate levels, can directly influence gene expression and cellular function via this compound-mediated lactylation. smolecule.combio-connect.nlresearchgate.net Research indicates that lactylation can impact diverse biological processes, including gene regulation, immune modulation, and disease progression, such as tumorigenesis. smolecule.combio-connect.nlresearchgate.netnih.govnih.govresearchgate.net
Detailed research findings have begun to elucidate the enzymes involved in this compound metabolism and its role in specific cellular contexts. For instance, studies have investigated the enzyme kinetics of this compound synthetase, revealing its affinity for lactate. cas.cn Furthermore, the interaction of this compound with "writer" enzymes like p300, which catalyze the transfer of the lactyl group to lysine residues, has been explored through techniques like molecular docking and simulation. nih.govchemrxiv.orgresearchgate.net
While this compound levels in mammalian systems appear to be significantly lower compared to more abundant acyl-CoAs like acetyl-CoA and propionyl-CoA, its detection and the growing evidence of its role in protein lactylation underscore its importance as a novel and active metabolite with regulatory functions. nih.govroyalsocietypublishing.org
Here is a summary of quantitative data on this compound concentrations:
| Metabolite | Concentration (pmol per cell) | Concentration (pmol mg⁻¹ tissue wet weight) | Context | Reference |
| Lactoyl-CoA | 1.14 × 10⁻⁸ | 0.0172 | Cell culture | nih.govroyalsocietypublishing.org |
| Lactoyl-CoA | - | 0.0172 (fed mice) | Mouse heart | nih.govroyalsocietypublishing.org |
| Lactoyl-CoA | - | 0.0187 (fasted mice) | Mouse heart | nih.govroyalsocietypublishing.org |
| Lactoyl-CoA | - | 0.0214 (male mice) | Mouse heart | nih.govroyalsocietypublishing.org |
| Lactoyl-CoA | - | 0.0145 (female mice) | Mouse heart | nih.govroyalsocietypublishing.org |
| Crotonyl-CoA | - | Similar to Lactoyl-CoA | Mammalian | nih.govroyalsocietypublishing.org |
| Acetyl-CoA | - | 5.77 (3.08) | Mouse heart | nih.govroyalsocietypublishing.org |
| Propionyl-CoA | - | 0.476 (0.224) | Mouse heart | nih.govroyalsocietypublishing.org |
| Succinyl-CoA | - | Higher than Lactoyl-CoA | Mammalian | nih.govroyalsocietypublishing.org |
Note: Concentrations for Acetyl-CoA and Propionyl-CoA are significantly higher than Lactoyl-CoA. nih.govroyalsocietypublishing.org
The ongoing research into this compound and its associated enzymatic machinery is crucial for a comprehensive understanding of metabolic regulation and its intricate connections to epigenetic mechanisms and various physiological and pathological processes.
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxypropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12?,13-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWKEBOLLIEAIL-FBMOWMAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940920 | |
| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lactyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002346 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1926-57-4 | |
| Record name | Coenzyme A, S-(2-hydroxypropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002346 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways of Lactyl Coa Formation
Biosynthesis from L-Lactate
L-lactate, the predominant physiological enantiomer of lactate (B86563) in mammals, is a primary source for lactyl-CoA biosynthesis. nih.govnih.govresearchgate.net This conversion requires the attachment of a coenzyme A moiety to L-lactate.
Identification of Putative this compound Synthetases in Mammalian Systems
Identifying the specific enzymes responsible for converting lactate to this compound in mammalian cells has been a recent focus of research. While the existence and quantification of this compound in mammalian tissues and cells have been validated, the enzymes catalyzing its formation were not initially well-described. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.govbiorxiv.orgbiorxiv.org Recent studies have proposed two enzymes as having this compound synthetase activity in mammalian systems: Acetyl-CoA Synthetase 2 (ACSS2) and GTP-Succinyl-CoA Synthetase (GTPSCS). cas.cnmdpi.comnih.govnih.govresearchgate.netbiorxiv.org
Acetyl-CoA Synthetase 2 (ACSS2) as a this compound Synthetase
Acetyl-CoA Synthetase 2 (ACSS2), an enzyme known for its role in generating acetyl-CoA from acetate, has been identified as a bona fide this compound synthetase. nih.govresearchgate.net Research indicates that ACSS2 can convert lactate to this compound. nih.govresearchgate.net This activity is reported to be regulated, for instance, by EGFR activation which induces ERK-mediated phosphorylation of ACSS2, leading to its nuclear translocation and complex formation with KAT2A. mdpi.comnih.govresearchgate.net The ACSS2/KAT2A complex then functions in histone lactylation. mdpi.comnih.govresearchgate.net
GTP-Succinyl-CoA Synthetase (GTPSCS) in this compound Production
GTP-Succinyl-CoA Synthetase (GTPSCS), also known as SUCLG2, has also been identified as a this compound synthetase in mammalian cells. cas.cnmdpi.comnih.govresearchgate.netbiorxiv.orgproteomexchange.orgrcsb.org Studies, particularly in the context of gliomagenesis, have shown that nuclear GTPSCS plays a crucial role in this compound production, driving histone lactylation. cas.cnnih.govproteomexchange.orgrcsb.org Enzyme kinetics studies on GTPSCS have determined a Michaelis constant (Km) of 15.32 ± 1.28 mM for lactate, suggesting its affinity for this substrate. cas.cn Structural studies have provided insights into the interaction between lactate and GTPSCS, showing a hydrogen bond interaction with a specific residue (N308), and mutation at this site abolishes the this compound synthetase activity. cas.cn GTPSCS's nuclear localization, facilitated by a nuclear localization signal in its G1 subunit, and its interaction with p300 are important for its role in histone lactylation. cas.cnnih.govproteomexchange.orgrcsb.org
Lactate CoA-Transferases in Microbial Systems (e.g., Escherichia coli)
In microbial systems, such as Escherichia coli, lactate CoA-transferases are known to catalyze the formation of this compound. pnas.orgresearchgate.netacs.orgpnas.orgasm.org These enzymes facilitate the transfer of a CoA moiety to lactate. For instance, propionyl-CoA transferase (PCT) in E. coli can catalyze the generation of this compound from lactate and acetyl-CoA. pnas.orgacs.orgpnas.org Another CoA transferase in E. coli, YdiF, has also been shown to possess this compound-transferase activity. researchgate.netnih.gov These microbial enzymes have been explored for the biotechnological production of lactate-based polymers, highlighting their ability to efficiently convert lactate to this compound. pnas.orgacs.orgpnas.org
Enantiomeric Considerations in this compound Formation from D- or L-Lactic Acid
Lactic acid exists as two enantiomers: L-lactate and D-lactate. nih.govnih.govresearchgate.net While L-lactate is the primary physiological form in mammals and is predominantly associated with glycolysis, D-lactate is also present, albeit typically at lower concentrations, and can be produced by gut microbiota or through methylglyoxal (B44143) metabolism. nih.govresearchgate.netbiorxiv.org Research indicates that L-lactate is specifically utilized in L-lactylation, which is mediated by L-lactyl-CoA. frontiersin.orgnih.govresearchgate.net However, studies also suggest that D-lactate can be converted to D-lactyl-CoA, and that enzymes like SCOT1 (Succinyl-CoA:3-ketoacid CoA transferase 1) may exhibit activity towards both D- and L-lactate, producing the corresponding this compound enantiomers. biorxiv.org Microbial enzymes, such as propionyl-CoA transferase, may also not have strict enantioselectivity, capable of catalyzing the formation of both (R)-LA-CoA and (S)-LA-CoA. acs.org
Integration with Cellular Lactate Metabolism and Glycolytic Pathways
This compound formation is intimately linked with cellular lactate metabolism and glycolytic pathways. Glycolysis is a major source of intracellular lactate, particularly under conditions of high glucose flux or hypoxia (Warburg effect). nih.govdovepress.comspandidos-publications.comnih.gov The resulting lactate can then be activated to form this compound, which serves as a substrate for protein lactylation. nih.govmdpi.comdovepress.comnih.gov This connection establishes a feedback loop where lactate, a product of glycolysis, can influence gene expression through lactylation, potentially impacting glycolytic enzymes and further regulating glucose metabolism. nih.govspandidos-publications.comnih.govmdpi.com The conversion of lactate-derived carbons to this compound highlights a functional link between glycolysis, lactate, and protein acylation. nih.gov
Here is a table summarizing some of the key enzymes involved in this compound formation mentioned:
| Enzyme Name | Role in this compound Formation | Organism/System |
| Acetyl-CoA Synthetase 2 (ACSS2) | This compound Synthetase | Mammalian |
| GTP-Succinyl-CoA Synthetase (GTPSCS/SUCLG2) | This compound Synthetase | Mammalian |
| Lactate CoA-Transferases | Catalyze this compound formation | Microbial |
| Propionyl-CoA Transferase (PCT) | Catalyzes this compound formation | Escherichia coli |
| YdiF (Acetate CoA-transferase) | This compound-transferase activity | Escherichia coli |
| SCOT1 (Succinyl-CoA:3-ketoacid CoA transferase 1) | This compound-transferase activity | Mammalian |
Distinction from Non-Enzymatic Lactylation Pathways (e.g., via Lactoyl-glutathione)
Lactylation can occur through both enzymatic and non-enzymatic mechanisms. thno.orgcambridge.orgfrontiersin.org While enzymatic lactylation utilizes this compound as the substrate, non-enzymatic lactylation can occur via intermediates like S-D-lactoylglutathione (LGSH). thno.orgcambridge.orgfrontiersin.orgnih.gov
In the enzymatic pathway, this compound serves as the direct lactate donor, and the transfer of the lactyl group to lysine (B10760008) residues on proteins is catalyzed by "writer" enzymes, such as histone acetyltransferase p300. thno.orgcambridge.orgmdpi.comfrontiersin.orgresearchgate.net This process is dependent on the presence of both the enzyme and this compound. nih.govroyalsocietypublishing.org
In contrast, non-enzymatic lactylation involves the reaction between lactate or a reactive intermediate and protein lysine residues without direct enzyme catalysis. thno.org One such pathway involves the glyoxalase pathway, where the glycolytic byproduct methylglyoxal (MGO) reacts with glutathione (B108866) to form LGSH. thno.orgnih.govosf.io LGSH can then directly lactylate lysine residues through a non-enzymatic S-to-N acyl transfer. nih.govnih.govosf.io Studies have shown that LGSH can be a major driver of intracellular histone lactylation, and lactylation appears to occur more readily from this compound than LGSH, although LGSH concentration ultimately governs lactylation, with this compound potentially serving as an intermediate in these non-enzymatically generated modifications. cambridge.orgnih.gov
While both this compound and LGSH are implicated in lactylation, the specific contributions and interplay between the enzymatic (this compound-dependent) and non-enzymatic (LGSH-dependent) pathways are still areas of active research. cambridge.orgroyalsocietypublishing.orgfrontiersin.org Some studies suggest that the L-lactylation (K[L-la]) proposed to be enzymatic and dependent on this compound, while D-lactylation (K[D-la]) may occur through a non-enzymatic process involving MGO and LGSH. frontiersin.orgfrontiersin.org
Chemical and Enzymatic Synthesis Methodologies for Research Standards
The availability of pure this compound is crucial for research investigating its biological roles and the mechanisms of lactylation. Both chemical and enzymatic synthesis methods have been developed for this purpose.
Direct Chemical Synthesis from Lactic Acid and Coenzyme A
Chemical synthesis of this compound typically involves activating lactic acid followed by conjugation with coenzyme A. An early method pioneered the chemical synthesis using lactic acid activation with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form lactyl-NHS. royalsocietypublishing.orgresearchgate.netnih.gov The lactyl-NHS is then reacted with coenzyme A in a suitable buffer. royalsocietypublishing.orgresearchgate.netnih.gov
A detailed protocol for the chemical synthesis of L-lactoyl-coenzyme involves dissolving L-lactic acid and NHS in anhydrous THF, followed by the dropwise addition of DCC. royalsocietypublishing.orgresearchgate.netnih.gov The reaction is stirred overnight, the precipitate is removed, and the filtrate is condensed to yield L-lactyl-NHS, which can be used without further purification. royalsocietypublishing.orgresearchgate.netnih.gov This is followed by the conjugation of lactyl-NHS with CoA in a bicarbonate buffer. Purification is often performed using reversed-phase chromatography. This method can yield this compound with high purity.
Biosynthetic Production of Isotopically Labeled this compound
For quantitative studies and metabolic tracing, isotopically labeled this compound is essential. Biosynthetic methods allow for the production of such labeled compounds. Stable isotope labeling by essential nutrients in cell culture (SILEC) can be used to generate isotopically labeled acyl-CoAs, including this compound. royalsocietypublishing.orgresearchgate.netnih.gov
This method involves growing cells (e.g., mammalian cell cultures or Saccharomyces cerevisiae) in media containing isotopically labeled precursors, such as ¹³C₃¹⁵N₁-pantothenate, which is incorporated into coenzyme A. royalsocietypublishing.orgresearchgate.netnih.gov This results in the production of ¹³C₃¹⁵N₁-labeled lactoyl-CoA within the cells. royalsocietypublishing.orgresearchgate.netnih.gov The labeled this compound can then be extracted and used as an internal standard for quantification by mass spectrometry-based techniques like LC-HRMS. royalsocietypublishing.orgresearchgate.netnih.govresearchgate.net This approach provides a co-eluting internal standard, which is crucial for accurate quantification of endogenous this compound levels in biological samples. royalsocietypublishing.orgresearchgate.netnih.gov
This compound is a crucial metabolic intermediate that serves as the lactoyl group donor in the enzymatic process of lysine lactoylation (Kla), a recently discovered post-translational modification (PTM) royalsocietypublishing.orgnih.govimrpress.com. This modification involves the addition of a lactyl group to lysine residues on both histone and non-histone proteins, influencing protein structure, function, and interactions thno.orgspandidos-publications.comfrontiersin.org. The presence of this compound in mammalian cells and tissues has been quantitatively confirmed, although its levels are significantly lower than more abundant acyl-CoA derivatives like acetyl-CoA royalsocietypublishing.orgnih.gov. While an enzymatic pathway involving this compound as the donor is widely studied, a non-enzymatic mechanism involving lactoyl-glutathione has also been proposed royalsocietypublishing.orgnih.govfrontiersin.orgbiorxiv.orgnih.govfrontiersin.org.
Enzymology and Molecular Mechanisms of this compound Action
The dynamic nature of lysine lactoylation is governed by the interplay of "writer" enzymes, which catalyze the addition of the lactyl group, and "eraser" enzymes, which remove it thno.orgaginganddisease.org.
This compound as the Acyl Donor in Enzymatic Lysine Lactoylation (Kla)
In the enzymatic pathway of Kla, this compound acts as the direct substrate, transferring the lactyl group to the ε-amino group of lysine residues on target proteins frontiersin.orgnih.govfrontiersin.org. This process is analogous to other enzymatic acylations where an acyl-CoA derivative serves as the donor royalsocietypublishing.orgimrpress.com.
Lysine acyltransferases (KATs), including histone acetyltransferases (HATs), function as the "writer" enzymes for lactylation thno.orgaginganddisease.orgfrontiersin.orgfrontiersin.org. These enzymes facilitate the transfer of the lactyl group from this compound to specific lysine residues thno.orgfrontiersin.orgmdpi.com. While the precise spectrum of enzymes responsible for writing lactyl marks is still under investigation, there is evidence of overlap with enzyme families known to mediate other PTMs, such as acetylation spandidos-publications.com.
CREB-binding protein (CBP), a homologue of p300, also functions as a "writer" of lactylation, often in conjunction with p300 spandidos-publications.comaginganddisease.orgfrontiersin.org. The p300/CBP complex has been validated as a critical enzyme facilitating the lactylation of proteins such as HMGB1 frontiersin.orgaginganddisease.orgfrontiersin.org.
TIP60, also known as KAT5, another acetyltransferase belonging to the MYST family, has also been implicated in regulating lysine lactylation frontiersin.orgmdpi.comportlandpress.com. KAT5/TIP60 has been shown to catalyze the lactylation of specific non-histone proteins, such as NBS1, and can utilize this compound as a substrate mdpi.comaginganddisease.orgabcam.comabcam.com.
"Eraser" Enzymes in Lactylation Dynamics
The removal of lactyl groups from lysine residues, reversing the lactylation modification, is catalyzed by "eraser" enzymes thno.orgspandidos-publications.comaginganddisease.org. This process is crucial for the dynamic regulation of protein lactylation and its downstream effects thno.orgspandidos-publications.com.
Histone deacetylases (HDACs), particularly Class I HDACs, have been identified as key "eraser" enzymes for lysine lactylation spandidos-publications.comnih.govfrontiersin.orgaginganddisease.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgbiorxiv.org. Screening studies have shown that HDAC1, HDAC2, and HDAC3 exhibit delactylase activity in vitro aginganddisease.orgfrontiersin.orgfrontiersin.orgoup.com. Among these, HDAC1-3 are considered efficient enzymes for removing lactyl groups from lysine residues frontiersin.org. Some research suggests that HDAC-catalyzed lactylation might account for a significant portion of global Kla formation biorxiv.orgbiorxiv.org. HDAC8 has also been mentioned in the context of delactylation activity, although the primary delactylase activity among HDACs is often attributed to HDAC1-3 nih.gov. While HDAC6 was recently reported to catalyze α-tubulin lactylation, suggesting a potential dual role for some HDACs as both writers and erasers depending on the context nih.gov.
Enzymology and Molecular Mechanisms of Lactyl Coa Action
Lactyl-CoA as the Acyl Donor in Enzymatic Lysine (B10760008) Lactoylation (Kla)
"Reader" Proteins and Their Recognition of Lactylated Histones
Following the deposition of lactyl modifications, "reader" proteins are responsible for recognizing and interpreting these marks on histones and non-histone proteins thno.orgportlandpress.commdpi.comnih.govfrontiersin.orgijbs.com. These reader proteins specifically interact with lactylated lysine residues and their surrounding structural context, translating the lactylation signal into downstream biological outcomes mdpi.comnih.gov. While the field of lactylation readers is still developing, some proteins have been identified. For instance, Brg1 has been reported as a histone lactylation reader that interacts with H3K18la to facilitate cellular reprogramming portlandpress.com. Another protein, DPF2, has been identified as a reader of H3K14la, linking histone lactylation to gene transcription and cell survival portlandpress.com. The m6A reader protein YTHDF2 has also been shown to be influenced by histone lactylation, impacting gene expression and promoting tumorigenesis in ocular melanoma portlandpress.comfrontiersin.org. The identification and characterization of more lactylation reader proteins are crucial for understanding how this modification exerts its diverse effects mdpi.com.
Regulation of Protein Function through Lactylation
Protein lactylation significantly impacts protein function through various mechanisms, including altering protein structure, influencing localization and interactions, and engaging in interplay with other PTMs thno.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov.
Alteration of Protein Structure, Conformation, and Stability (e.g., β-catenin, HIF-1α)
Research findings highlight the impact of lactylation on the stability of specific proteins. For example, hypoxia has been shown to induce β-catenin lactylation, which enhances its protein stability and promotes the stemness of colorectal cancer cells frontiersin.orgthno.orgmdpi.comspandidos-publications.com. This increased stability contributes to the exacerbation of malignant behavior in these cells thno.orgmdpi.com.
Hypoxia-inducible factor 1 alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen, is also linked to lactylation aginganddisease.orgpnas.orgfrontiersin.orgpnas.org. Studies show a correlation between the level of L-lactylation (KL-la) and HIF-1α expression under hypoxic conditions pnas.orgpnas.orgresearchgate.net. While HIF-1α stabilization under hypoxia promotes glycolysis and lactate (B86563) production, which in turn drives lactylation, direct lactylation of HIF-1α itself and its precise impact on its structure, conformation, and stability warrant further investigation. However, the interplay between HIF-1α and lactylation is evident, contributing to the metabolic reprogramming observed in conditions like cancer aginganddisease.orgpnas.orgfrontiersin.orgpnas.org.
Lactylation has also been reported to inhibit protein degradation by blocking ubiquitination, contributing to increased protein stability mdpi.com. Examples like LCP1 and β-catenin demonstrate similar protein stabilization mechanisms mediated by lactylation mdpi.com.
Influence on Protein Localization and Interactions
Protein lactylation can influence the subcellular localization of proteins and modulate their interactions with other molecules, including DNA and other proteins thno.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net. Alterations in protein localization can affect their access to substrates or interaction partners, thereby regulating their function thno.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net.
Lactylation's impact on protein interactions is crucial for its regulatory roles. For instance, lactylation of α-myosin heavy chain (α-MHC) has been shown to enhance its binding with Titin, which is significant in the context of cardiac function researchgate.net. In macrophages, lactylation of HMGB1 can alter its binding affinity to DNA, leading to its dissociation from nuclear condensates and subsequent translocation nih.gov. This change in localization and interaction has implications for inflammatory responses nih.gov.
Histone lactylation, in particular, can modify the binding interactions between histones and DNA, influencing chromatin accessibility and consequently affecting gene expression researchgate.netresearchgate.net. The nuclear localization of hypoxia-induced L-lactylation (KL-la) further underscores its role in regulating gene expression programs pnas.org.
Interplay and Competition with Other Post-Translational Modifications (e.g., Acetylation, Phosphorylation)
Lactylation does not function in isolation but exists within a complex network of PTMs, exhibiting interplay and competition with modifications like acetylation and phosphorylation creative-biogene.comcreative-proteomics.comnih.govnih.govresearchgate.netcreative-proteomics.com. Given that both lactylation and acetylation primarily occur on lysine residues, they can compete for the same modification sites creative-biogene.comcreative-proteomics.comnih.govresearchgate.netcreative-proteomics.com. This competition can serve as a regulatory mechanism, allowing cells to fine-tune protein function based on the availability of metabolic substrates like lactate and acetyl-CoA creative-biogene.comcreative-proteomics.comnih.govresearchgate.netcreative-proteomics.com.
Studies have provided evidence for this competitive relationship. For example, on the PARP1 protein, lactylation can competitively inhibit acetylation, impacting its activity in DNA repair creative-biogene.com. In hepatic stellate cells, a competitive relationship between H3K18 lactylation and acetylation has been observed, influencing gene expression related to cell activation creative-proteomics.com. The balance between lactate and acetyl-CoA levels, which are derived from pyruvate, can influence the prevalence of lactylation versus acetylation, thereby impacting signal transduction and metabolic regulation creative-proteomics.com.
Furthermore, lactylation can interact with other PTMs beyond acetylation. For instance, elevated acetylation levels and inactivation of PDHA1 can promote lactate accumulation, which in turn facilitates the lactylation of mitochondrial fission protein 1, impacting cellular processes creative-proteomics.com. While the interplay with phosphorylation is less extensively studied compared to acetylation, it is recognized that lactylation, like other PTMs, can induce conformational changes that may influence phosphorylation sites or the activity of kinases and phosphatases nih.gov. The intricate crosstalk between lactylation and other PTMs creates a complex regulatory landscape that governs protein function and cellular responses nih.govcreative-proteomics.com.
Physiological and Cellular Functions of Lactyl Coa Mediated Lactylation
Epigenetic Regulation and Gene Expression Modulation
Protein lactylation, particularly of histones, significantly influences epigenetic regulation and gene expression. This modification can alter chromatin structure and recruit regulatory proteins, thereby modulating the transcription of target genes nih.govfrontiersin.orgthno.org.
Histone Lysine (B10760008) Lactoylation and Chromatin Accessibility
Histone lactoylation, the lactylation of lysine residues on histone proteins, is a key mechanism by which lactyl-CoA influences chromatin structure and accessibility. Studies have identified numerous lactylation sites on core histones, including H2A, H2B, H3, and H4, with H3K18 being a prominent site often enriched in gene promoter and enhancer regions thno.orgfrontiersin.org. Histone lactoylation can influence how tightly DNA is bound to histones, indirectly controlling gene expression frontiersin.org. While some studies suggest lactoylation is associated with more compacted chromatin in an unstimulated state, upon stimulation, regions with lactoylation can become markedly more accessible, consistent with gene activation biorxiv.orgnih.govresearchgate.net.
Enhancement of Transcription Elongation
This compound-mediated lactoylation has been implicated in enhancing transcription elongation. Histone lactoylation, such as H3K18la, may facilitate transcriptional elongation of target genes nih.gov. This suggests that lactylation can promote the efficient progression of the transcription machinery along the DNA template thno.org.
Regulation of Transcription Factors and Key Disease-Related Proteins
Beyond histones, lactylation can also modify non-histone proteins, including transcription factors and other proteins involved in disease processes nih.govaginganddisease.org. This modification can influence the activity, stability, localization, and interactions of these proteins, thereby regulating downstream signaling pathways and cellular functions mdpi.com. For instance, lactylation of PKM2 can suppress inflammatory metabolic adaptation in macrophages chemrxiv.org. Lactylation is also reported to interact with tumor-related genes, influencing the expression and function of oncogenes thno.org.
Cellular Metabolic Reprogramming and Adaptation to Environmental Changes
This compound-mediated lactylation plays a crucial role in cellular metabolic reprogramming and adaptation to environmental changes, such as hypoxia thno.orgfrontiersin.org. Lactate (B86563), the precursor to this compound, accumulates under conditions of increased glycolysis, often associated with metabolic shifts in cells thno.orgspandidos-publications.com. This increased lactate availability drives lactylation, which in turn can regulate metabolic pathways and help cells adapt to altered metabolic states nih.govthno.org. Histone lactylation links metabolic reprogramming with altered gene expression, allowing cells to adapt their transcriptomic profile spandidos-publications.com. Mitochondrial protein lactylation can integrate intracellular hypoxia and lactate signals to regulate oxidative phosphorylation aginganddisease.org.
Contributions to Cell Fate Determination Processes
This compound-mediated lactylation has been identified as a significant factor in cell fate determination processes frontiersin.orgthno.orgresearchgate.netahajournals.org. By influencing gene expression and cellular metabolism, lactylation can contribute to the complex regulatory networks that govern cell differentiation and development frontiersin.orgthno.org. Histone lactylation has been shown to enhance stem cell survival, self-renewal, and reprogramming thno.org. It also plays a critical role in processes like muscle generation and bone formation thno.org.
Involvement in DNA Damage Repair Mechanisms
Emerging research indicates that this compound-mediated lactylation is involved in DNA damage repair mechanisms thno.orgresearchgate.net. Lactylation of key proteins in DNA repair pathways can modulate their function and efficiency thno.orgoup.com. For example, lactylation of MRE11, a crucial protein in homologous recombination repair, has been shown to promote its binding to DNA, facilitating DNA end resection and enhancing homologous recombination oup.comnih.govoup.com. This link between cellular metabolism (via lactate and lactylation) and DNA repair highlights a previously unrecognized regulatory layer in maintaining genomic stability oup.comnih.gov.
Influence on Neuronal Activity and Central Nervous System Function
Lactylation plays a significant role in regulating neuronal functions within the central nervous system (CNS). nih.gov Lactate, the precursor to this compound, acts as both an energy substrate and a signaling molecule in the brain, influencing neuronal excitability, synaptic plasticity, and memory consolidation. researchgate.netmdpi.com Astrocytes can supply lactate to neurons through the astrocyte-neuron lactate shuttle (ANLS), supporting neuronal activity, particularly during periods of high energy demand. researchgate.netmdpi.commdpi.comnih.gov
Within neurons, lactate is converted to pyruvate, fueling the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) for ATP production, a process especially active during neuronal activity. nih.gov this compound, generated from lactate, then mediates lactylation of both histone and non-histone proteins in neurons. nih.govresearchgate.net This modification can regulate gene expression and affect protein functions, contributing to a spectrum of CNS disorders. nih.gov Astrocytic lactylation, for instance, is critical in regulating neuronal functions, including memory consolidation. nih.gov Studies in models of cerebral ischemia-reperfusion have shown that inhibiting the lactylation of ADP-ribosylation factor 1 (ARF1) can enhance neuronal recovery. nih.gov Histone lactylation in microglia has also been observed to regulate the expression of glycolytic genes in a preclinical model of Alzheimer's disease. biorxiv.org
Implications in Embryonic Development
This compound-mediated lactylation is recognized for its essential roles in embryonic development and cell fate determination. nih.govnih.gov During embryonic development, histone lactylation exhibits dynamic patterns across different developmental stages. mdpi.com Specifically, histone lactylation, particularly H3K18la, has been found to be enriched in genomic regions of glycolytic embryonic tissues like the neural crest and pre-somitic mesoderm. nih.gov This modification at the loci of neural crest genes, coinciding with upregulated glycolysis, promotes the accessibility of active enhancers and the deployment of gene regulatory networks crucial for development. nih.gov
Research indicates that the loss of H3K18la marks during embryonic development, often linked to the depletion of extracellular lactate, is associated with failure in zygotic genome activation (ZGA) and developmental arrest. mdpi.com The injection of this compound into zygotes deprived of lactate has been shown to reverse these effects, reinstating H3K18la marks and supporting subsequent development. mdpi.com This highlights how glycolysis-regulated histone lactylation, facilitated by this compound, couples the metabolic state of embryonic cells with chromatin organization and the activation of gene regulatory networks that orchestrate embryonic development. nih.gov
Immune Cell Function and Regulation
This compound-mediated lactylation significantly influences immune cell function and regulation, particularly in the context of inflammation and the tumor microenvironment. dovepress.comnih.govfrontiersin.orgmdpi.com Lactate and lactylation form an intricate regulatory network that can impact various immune cell types, including macrophages, NK cells, T cells, and myeloid-derived suppressor cells (MDSCs). mdpi.comnih.gov
Macrophage polarization, a dynamic process crucial for immune responses and tissue homeostasis, is significantly influenced by lactylation. portlandpress.com Macrophages differentiate into pro-inflammatory M1 or anti-inflammatory M2 phenotypes, each with distinct metabolic profiles. portlandpress.com While M1 macrophages primarily rely on glycolysis, M2 macrophages often depend on OXPHOS. mdpi.com
During M1 macrophage polarization, there is an increase in histone lactylation, a characteristic linked to active glycolysis. frontiersin.org This increase in histone lactylation, particularly H3K18la, in the later stages of M1 polarization, is suggested to act as a "lactate clock," promoting the transition towards an M2-like phenotype associated with inflammatory repair and wound healing. frontiersin.orgthno.org Tumor-derived lactate can induce the polarization of tumor-associated macrophages (TAMs) towards an M2 immunosuppressive phenotype, partly through histone lactylation. frontiersin.orgmdpi.com Lactylation of non-histone proteins, such as PKM2 at K62, has also been shown to influence inflammatory metabolic adaptation in pro-inflammatory macrophages. portlandpress.com
Lactate and the resulting lactylation can have immune-depressive effects on various immune cells, including Natural Killer (NK) cells and T cells. frontiersin.orgmdpi.com Elevated lactate concentrations in the tumor microenvironment can impair the proliferation, function, and movement of cytotoxic T cells (CTLs). frontiersin.org Lactate has been shown to inhibit the production of IFN-γ and IL-2 by T cells and impair the function of CTLs, potentially by inhibiting the phosphorylation of the p38 signaling protein. mdpi.com Lactate can also induce T-cell apoptosis. mdpi.com
Histone lactylation is a critical mechanism through which lactate influences T cell function. mdpi.com In CD8+ T cells, histone lactylation, specifically H3K18la and H3K9la, can act as transcription initiators for genes regulating CD8+ T cell function and metabolism. biorxiv.orgnih.gov While H3K9la is linked to mitochondrial fusion in naive and memory CD8+ T cells, H3K18la promotes mitochondrial fission in activated CD8+ T cells, supporting their elevated glycolytic activity. biorxiv.orgmdpi.com Modulating histone lactylation holds potential for augmenting the anti-tumor capabilities of CD8+ T cells. mdpi.com
For NK cells, high lactate concentrations can decrease IFN-γ production and cytotoxic activity. frontiersin.org Lactate-driven acidification of the tumor microenvironment can also lead to NK cell apoptosis. frontiersin.org Elevated lactate levels can suppress the NFAT signaling pathway in NK cells, reducing IFN-γ production and impairing antitumor signaling. frontiersin.org Lactate also indirectly inhibits NK cell activity by promoting the growth and activation of MDSCs. frontiersin.orgnih.gov
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immunosuppressive cells that are often abundant in tumors and contribute to immunosuppression. mdpi.comnih.govthno.org Increased glycolysis and elevated lactate concentrations promote the development and immunosuppression of MDSCs. mdpi.comnih.govthno.org Tumor-derived lactate has been found to promote the development of MDSCs. frontiersin.org
Lactate can induce the accumulation of MDSCs and stimulate their biological activities, leading to the secretion of immunosuppressive factors that inhibit the immune response of other cells like NK and T cells. frontiersin.org Lactate facilitates MDSC recruitment and accumulation in the tumor microenvironment, partly by acting as a chemoattractant and activating signaling pathways like mTOR and GPR81. frontiersin.org Lactate-induced HIF1α can also promote the differentiation of MDSCs. frontiersin.org While the direct role of this compound-mediated lactylation specifically on MDSCs is an area of ongoing research, the strong link between lactate, MDSC development, and immunosuppression suggests a potential involvement of lactylation in this process. nih.govfrontiersin.org Studies indicate that lactylation in MDSCs increases IL-6 and IL-10 expression, further suppressing anti-tumor immunity. researchgate.net
Regulation of Biomolecular Condensates and Phase Separation
Lactylation is emerging as a regulator of biomolecular condensates and phase separation, processes crucial for organizing cellular components and facilitating biochemical reactions. nih.govcondensates.com Biomolecular condensates are dynamic, non-membrane-bound compartments formed through liquid-liquid phase separation (LLPS) of proteins and nucleic acids.
Lactyl Coa in Pathological Processes
Neurodegenerative Disorders
Modulation of Neuroinflammation and Related Gene Expression
In the context of neurodegenerative diseases, Lactyl-CoA, alongside Acetyl-CoA, is understood to modulate neuroinflammation and associated gene expression through histone modification. researchgate.net Specifically, lactylation of histone H4 at lysine (B10760008) 12 (H4K12) and acetylation of histone H3 at lysines 9 and 27 (H3K9 and H3K27) have been shown to influence neuroinflammation and gene transcription. researchgate.net These modifications can lead to increased levels of proteins such as β-amyloid (Aβ) and tau, which are known contributors to disorders like Alzheimer's disease. researchgate.net Brain cells exhibit histone Kla, and immune responses involving Kla are observed in astrocytes, microglia, and certain neurons. mdpi.com The degree of Kla in the brain is dependent on lactate (B86563) concentration, which can increase with excitatory neuronal stimulation. mdpi.com These histone modifications are considered crucial for neuron formation, synaptic plasticity, and behavioral memory, and they can act as gene expression regulators, allowing cells to adapt to environmental changes. mdpi.com
Cardiovascular Disorders (e.g., Atherosclerosis, Hypertension)
Lactate metabolism and lactylation are increasingly recognized for their roles in cardiovascular disease (CVD). nih.govresearchgate.net Lactate is converted to this compound, which then provides a lactyl group for the lactylation of lysine residues, a process potentially catalyzed by lactyltransferase. nih.gov In pathological conditions affecting the cardiovascular system, the balance between lactate production and clearance is often disrupted, contributing to cellular dysfunction and pathophysiological changes. nih.gov In atherosclerosis, the narrowing of arterial lumens leads to hypoxia, prompting intimal cells to increase glycolysis and lactate production. nih.gov While the precise reasons for elevated lactate in hypertensive patients are not fully defined, it is suggested that lactate may contribute to hypertension through increased central sympathetic nervous activity. nih.gov Lactate has also been identified as a cardiac signaling molecule influencing contractility and adaptive responses to stress. nih.gov Lactylation modifications have been discussed in the context of cardiometabolic disorders, including heart failure, atherosclerosis, and hypertension. nih.gov Acetyl-CoA-mediated histone modifications in cardiovascular disease can lead to the generation of pro-inflammatory factors, contributing to atherosclerosis and hypertension. researchgate.net
Acute Brain Injuries and Ischemic-Hypoxic Encephalopathy
Lactylation has been implicated in ischemic-hypoxic injury and neurodevelopment. nih.gov Perinatal hypoxia-ischemia, a major cause of acute neonatal brain injury, triggers an inflammatory cascade in the brain. nih.govfrontiersin.org Lactate, a product of glycolysis, can regulate this inflammation through histone lactylation. nih.govfrontiersin.org In hypoxic-ischemic encephalopathy (HIE), there is frequently an imbalance in metabolic activity and excessive lactate production. frontiersin.org Lactate can suppress signaling pathways and modify histones, potentially reducing inflammatory macrophage activation and promoting a more homeostatic M2-like macrophage polarization. frontiersin.org this compound serves as the substrate for enzymatic lactylation in this process. frontiersin.org Increased brain lactate levels, particularly from astrocytes, have been shown to aggravate brain injury in mice with ischemic stroke by promoting protein lactylation. thno.org
Kidney Diseases (Acute Kidney Injury, Chronic Kidney Disease)
Lactate metabolism and lactylation play significant roles in kidney diseases such as acute kidney injury (AKI) and chronic kidney disease (CKD). nih.govnih.gov In AKI and diabetic kidney disease (DKD), the kidney's ability to metabolize lactate is impaired, leading to lactate accumulation and worsened renal dysfunction. nih.gov Elevated urine lactate levels in DKD correlate with a rapid decline in kidney function, suggesting lactate as a potential biomarker. nih.gov Hyperglycemia can induce lactate overproduction in proximal tubular cells, which upregulate glycolytic genes as an adaptation to mitochondrial dysfunction common in DKD. nih.gov Lactate clearance is also impaired in AKI due to dysregulation of renal gluconeogenesis, where the conversion of lactate to glucose is reduced due to decreased activity of key enzymes. nih.gov Lactate also has immunomodulatory effects in AKI. nih.gov Lactylation of acyl-CoA synthetase family member 2 (ACSF2), particularly at K182, has been linked to mitochondrial dysfunction in renal tubular epithelial cells, potentially exacerbating reactive oxygen species accumulation and contributing to diabetic nephropathy progression. nih.gov Lactylation is involved in inflammatory responses and tumor promotion in AKI and mitochondrial dysfunction in DKD. nih.gov Hypoxic alterations common in AKI and CKD may contribute to metabolic changes affecting acyl-CoA synthesis. mdpi.com While acetyl-CoA's role in histone acetylation in kidney diseases is noted, the specific involvement of this compound in lactylation in these contexts is an active area of research. mdpi.com
Analytical Methodologies for Lactyl Coa Quantification and Characterization in Research
Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) is a primary technique for the detection and quantification of lactyl-CoA. This method combines the separation power of liquid chromatography with the high mass accuracy and resolving power of HRMS, enabling the identification and measurement of this compound within complex biological samples. Studies have utilized LC-HRMS to quantify this compound concentrations in various tissues, revealing its presence at levels comparable to other acyl-CoAs. This methodological foundation is essential for exploring the roles of this compound in metabolism and disease.
Detection and Validation Strategies in Mammalian Cells and Tissues
Detecting and validating the presence of this compound in mammalian cells and tissues presents challenges due to its low concentration. Researchers employ LC-HRMS alongside synthetic standards to achieve this. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgnih.gov The co-elution of the endogenous compound with a synthetic this compound standard in LC-HRMS analysis provides strong evidence for its presence. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.org Retrospective analysis of existing LC-HRMS datasets can also reveal the presence of this compound by searching for specific ion traces corresponding to the compound. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.org Comparing this compound levels in different cellular contexts, such as HepG2 cells versus primary hepatocytes or tumor versus adjacent tissues, serves as a contextual control for validation.
Quantitative Analysis and Concentration Estimation in Biological Samples
Quantitative analysis of this compound in biological samples using LC-HRMS allows for the estimation of its concentration. This typically involves sample preparation steps like extraction with ice-cold trichloroacetic acid (TCA) or methanol/water mixtures to stabilize acyl-CoAs. nih.govroyalsocietypublishing.org Following extraction, purification steps such as solid-phase extraction may be employed. nih.govroyalsocietypublishing.org Metabolite separation is achieved using reverse-phase columns with specific gradients.
Quantitative measurements have estimated this compound concentrations to be approximately 1.14 × 10⁻⁸ pmol per cell in cultured cells and 0.0172 pmol mg⁻¹ tissue wet weight in mouse heart tissue. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.orgbiorxiv.org These levels are considerably lower than those of more abundant acyl-CoAs like acetyl-CoA, propionyl-CoA, and succinyl-CoA, being between 20 and 350 times lower. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.orgbiorxiv.org However, they are similar to the concentrations of crotonyl-CoA. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.orgbiorxiv.org The detection limit for this compound using LC-HRMS has been reported to be as low as 0.002 pmol per sample. biorxiv.org
Here is a table summarizing typical this compound concentrations found in research:
| Sample Type | Estimated Concentration | Unit | Citation |
| Cultured cells | 1.14 × 10⁻⁸ | pmol per cell | researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.orgbiorxiv.org |
| Mouse heart tissue | 0.0172 | pmol mg⁻¹ tissue wet weight | researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.orgbiorxiv.org |
| Murine heart (mean) | 0.0179 (SD: 0.0153) | pmol/mg tissue wet weight | biorxiv.org |
Application of Isotope Dilution and Label-Free Quantification
Both isotope dilution and label-free quantification strategies are applied in LC-HRMS for this compound analysis. Isotope dilution, which involves the use of isotopically labeled internal standards, is considered crucial for precise quantification. nih.govroyalsocietypublishing.orgnih.govbiorxiv.org For this compound, ¹³C₃¹⁵N₁-labelled lactoyl-CoA synthesized via stable isotope labelling by essential nutrients in cell culture (SILEC) can serve as a co-eluting internal standard. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgnih.govbiorxiv.orgbiorxiv.org This approach helps to account for variations during sample preparation and analysis.
Label-free quantification is also utilized, and LC-HRMS methods have been partially revalidated to include this compound for both isotope dilution and label-free approaches. nih.govroyalsocietypublishing.orgbiorxiv.orgresearchgate.net The linear range for quantification has been estimated, showing linearity (R² > 0.998) for both methods within a range of 0.03 pmol per sample to 500 pmol per sample. nih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.orgresearchgate.net
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/HRMS) for Product Ion Analysis
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/HRMS), also known as LC-MS/MS, is a valuable tool for the qualitative characterization and confirmation of this compound, particularly through the analysis of product ions. This technique involves the fragmentation of the parent ion of this compound and the detection of the resulting fragments. Using LC-MS/HRMS, researchers can match the product ion spectrum of this compound from biological samples to that of a synthetic standard, providing strong evidence for its identity. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.orgbiorxiv.org
A characteristic product ion corresponding to the neutral loss of M-507 (M-506.99575) with an m/z of 333.14786 has been identified as particularly intense and specific for this compound within cells. nih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.org Employing targeted product ion scanning (e.g., m/z 840.1435 → 428.0565) in LC-MS/HRMS can help reduce background noise and improve the specificity of detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Standard Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of purified compounds, including synthetic this compound standards. Both ¹H NMR and other NMR experiments can provide detailed information about the molecular structure and purity of synthesized this compound. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.orgfigshare.com The NMR spectrum of a pure this compound standard serves as a reference for validating its structure before use in mass spectrometry-based analyses. researchgate.netnih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.org For instance, ¹H NMR at 500 MHz in D₂O has been used to characterize synthetic lactoyl-CoA, providing specific chemical shifts and coupling constants that confirm its structure. nih.govroyalsocietypublishing.orgbiorxiv.orgbiorxiv.org
Molecular Docking and Dynamics Simulations for Predicting Enzymatic Interactions
Molecular docking and molecular dynamics (MD) simulations are in silico techniques used to predict the potential interactions between this compound and enzymes, offering insights into its biochemical roles. These methods can help identify enzymes that may bind this compound and participate in its metabolism or function, such as in the process of lactylation.
Molecular docking studies have predicted that this compound can bind efficiently to enzymes like histone acetyltransferase p300 (HAT p300), suggesting its role in epigenetic modifications like histone lactylation. chemrxiv.orgchemrxiv.orgresearchgate.neteurekaselect.com The binding affinity of this compound to p300 has been estimated through docking energy values, such as -8.6 Kcal/Mol, indicating a strong potential for interaction. chemrxiv.orgresearchgate.net MD simulations further support the stability of the binding complex between this compound and enzymes like HAT p300, identifying specific amino acid residues involved in the interaction. chemrxiv.orgresearchgate.net These computational approaches complement experimental findings by providing mechanistic hypotheses about how this compound interacts with its target proteins.
Comparative Biochemical Studies of Lactyl Coa with Other Acyl Coas
Functional and Mechanistic Comparison with Acetyl-CoA and Acetylation
Lactyl-CoA and acetyl-CoA are both critical acyl-CoA thioesters that serve as donors for post-translational modifications of proteins, particularly histones. While acetyl-CoA is a well-established substrate for histone acetylation, a key epigenetic mark associated with active gene transcription, this compound is the proposed donor for the more recently discovered histone lactylation.
Functionally, both modifications involve the transfer of their respective acyl groups to the epsilon-amino group of lysine (B10760008) residues on histone tails. Histone acetyltransferases (HATs) catalyze the transfer of the acetyl group from acetyl-CoA. researchgate.net Similarly, it is suggested that enzymes with lysine acyltransferase activity, such as p300, can utilize this compound to facilitate lactylation. researchgate.net
Relative Abundance and Metabolic Interplay with Predominant Acyl-CoAs (e.g., Propionyl-CoA, Succinyl-CoA)
Quantitative studies have revealed that this compound is a relatively low-abundance metabolite compared to other major acyl-CoAs in mammalian cells. nih.govbiorxiv.org Its concentration is estimated to be between 20 and 350 times lower than predominant acyl-CoAs such as acetyl-CoA, propionyl-CoA, and succinyl-CoA. nih.govroyalsocietypublishing.orgnih.gov
Propionyl-CoA is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine). nih.gov It is converted to succinyl-CoA, which then enters the Krebs cycle. researchgate.netresearchgate.net Succinyl-CoA is a key intermediate in the Krebs cycle and is also involved in heme synthesis. The metabolic pathways generating propionyl-CoA and succinyl-CoA are central to cellular energy production and biosynthetic processes.
The significantly lower abundance of this compound suggests that its role may be more specialized or localized compared to the broad and central metabolic functions of propionyl-CoA and succinyl-CoA. The generation of this compound is thought to be particularly relevant in specific physiological or pathological contexts associated with high lactate (B86563) production, such as hypoxia or M1 macrophage polarization. nih.govbiorxiv.org
| Acyl-CoA | Relative Abundance Compared to this compound | Primary Metabolic Pathways |
|---|---|---|
| This compound | - | Lactate metabolism |
| Acetyl-CoA | 20-350x higher | Glycolysis, fatty acid oxidation, amino acid catabolism, Krebs cycle |
| Propionyl-CoA | 20-350x higher | Odd-chain fatty acid oxidation, amino acid catabolism |
| Succinyl-CoA | 20-350x higher | Krebs cycle, amino acid catabolism, heme synthesis |
Similarities in Biological Plausibility with Crotonyl-CoA
Crotonyl-CoA is another short-chain acyl-CoA that serves as a donor for histone crotonylation, an epigenetic mark also associated with active gene transcription. Research has shown that the cellular concentrations of this compound are comparable to those of crotonyl-CoA. nih.govbiorxiv.orgbiorxiv.org
This similarity in abundance places the biological plausibility of this compound as an acyl-donor for histone lactylation in the same realm as that of crotonyl-CoA for histone crotonylation. nih.gov Both are considered less abundant acyl-CoAs that can nevertheless drive significant changes in gene expression through histone modifications. The study of crotonyl-CoA and histone crotonylation has provided a precedent for understanding how low-abundance acyl-CoAs can function as important signaling molecules that link specific metabolic pathways to epigenetic regulation. nih.gov
Future Directions and Research Opportunities
Definitive Elucidation of Undescribed Mammalian Lactyl-CoA Synthetases and Transferases
A crucial area for future research is the definitive identification and characterization of the specific mammalian enzymes responsible for synthesizing this compound from lactate (B86563). While this compound is known to be derived from lactate and serves as the lactyl donor for enzymatic lactylation researchgate.netajmsjournal.inforesearchgate.netmdpi.com, the enzymes catalyzing this activation step in mammals have been a subject of ongoing investigation. Recent studies have identified nuclear GTP-specific succinyl-CoA synthetase (GTPSCS) as a this compound synthetase in gliomas, demonstrating its role in catalyzing this compound synthesis and driving histone lactylation cas.cn. Enzyme kinetics studies on GTPSCS revealed a Michaelis constant (Km) of 15.32 ± 1.28 mM for lactate, and mutation of a specific residue (N308) abolished its this compound synthetase activity cas.cn. Despite this significant finding, the possibility of other mammalian enzymes contributing to this compound synthesis or possessing this compound transferase activity in different tissues or cellular compartments warrants further exploration royalsocietypublishing.orgnih.govbabraham.ac.ukresearchgate.net. Future research should employ a combination of biochemical, genetic, and proteomic approaches to systematically identify and characterize these enzymes. Understanding the tissue-specific expression, subcellular localization, and regulatory mechanisms of these synthetases and transferases will be critical for fully comprehending how this compound availability is controlled.
Comprehensive Mapping and Functional Characterization of Novel this compound-Dependent Lactylation Sites on Histone and Non-Histone Proteins
The initial discovery of lactylation focused on histone proteins, revealing its impact on gene expression thno.orgnih.govresearchgate.net. However, it is now evident that lactylation occurs on a broad spectrum of non-histone proteins, suggesting a much wider regulatory scope bioengineer.orgresearchgate.netajmsjournal.inforesearchgate.net. Future research needs to undertake comprehensive, unbiased mapping of this compound-dependent lactylation sites across diverse cell types, tissues, and physiological and pathological conditions. Advanced mass spectrometry-based proteomic techniques, coupled with improved enrichment strategies and specific antibodies, will be instrumental in generating detailed "lactylomes" bioengineer.orgresearchgate.netajmsjournal.info. Beyond identification, a major challenge lies in the functional characterization of these novel lactylation sites. This involves determining how lactylation at specific lysine (B10760008) residues influences protein structure, enzymatic activity, protein-protein interactions, subcellular localization, and stability. For instance, lactylation of proteins involved in metabolic pathways could directly modulate metabolic flux, while lactylation of signaling proteins could impact signal transduction cascades researchgate.netajmsjournal.info. Research has already shown that lactylation of NBS1 is important for DNA repair and chemoresistance bio-connect.nl, and lactylation of PKM2 affects its activity and macrophage polarization nih.gov. Future studies should integrate proteomic data with functional assays, genetic manipulations, and structural analyses to decipher the precise biological consequences of this compound-mediated lactylation at specific sites.
Investigation of Stereoisomeric this compound Roles (L-Lactyl-CoA vs. D-Lactyl-CoA) in Specific Biological Contexts
Lactate exists as L- and D-stereoisomers, which could theoretically be converted into L-lactyl-CoA and D-lactyl-CoA, respectively. While L-lactate is the predominant form in mammals, D-lactate is also present, particularly from dietary sources or microbial metabolism iarc.frfrontiersin.org. The extent to which D-lactate is converted to D-lactyl-CoA in mammalian cells and the potential distinct roles of L-lactylation (mediated by L-lactyl-CoA) and D-lactylation (potentially mediated by D-lactyl-CoA or other pathways) represent a significant area for future investigation researchgate.netfrontiersin.org. Analytical methods capable of distinguishing and quantifying L-lactyl-CoA and D-lactyl-CoA are needed to assess their relative abundance and dynamics in different biological settings royalsocietypublishing.org. Furthermore, research should explore whether the enzymes involved in this compound synthesis and lactylation exhibit stereoisomeric specificity. Investigating potential differences in the target proteins and functional consequences of L-lactylation versus D-lactylation in specific tissues or under conditions where D-lactate levels are elevated, such as in certain metabolic disorders or in the gut, will provide a more complete picture of this compound's biological complexity.
Deeper Understanding of this compound Dynamics and Regulation in Diverse Physiological Conditions
The concentration and turnover of intracellular this compound are critical determinants of lactylation levels. Current data suggest that this compound is present at significantly lower concentrations compared to other acyl-CoA species like acetyl-CoA thno.orgnih.govfrontiersin.org. The dynamics of lactate production and metabolism are known to influence lactylation, with increased glycolytic flux leading to elevated lactate and potentially increased this compound availability bioengineer.org. However, a detailed understanding of how this compound levels are dynamically regulated in response to a variety of physiological stimuli and metabolic states is still lacking. Future research should employ quantitative metabolomics approaches to measure this compound concentrations in different tissues and cellular compartments under various conditions, such as exercise, nutrient availability, hormonal signaling, and stress. Investigating the regulatory mechanisms controlling the activity of this compound synthesizing enzymes and potential degrading enzymes, as well as the transport of lactate and this compound, will be crucial for understanding how this compound dynamics are fine-tuned to meet cellular needs and signal metabolic status.
Exploration of this compound as a Potential Target for Therapeutic Interventions in Metabolic and Disease States
The growing implication of aberrant lactylation in the pathogenesis of various diseases, including cancer, inflammation, and cardiovascular and neurological disorders, highlights the potential of targeting this compound metabolism or lactylation pathways for therapeutic benefit thno.orgbioengineer.orgresearchgate.netajmsjournal.infobio-connect.nlnih.govmdpi.comresearchgate.netnih.gov. Elevated lactate and altered lactylation are observed in numerous disease contexts bioengineer.orgresearchgate.netajmsjournal.info. For instance, in cancer, increased glycolysis and lactate production contribute to a pro-tumorigenic microenvironment, partly through lactylation-mediated epigenetic changes bioengineer.orgnih.gov. Modulating the enzymes responsible for this compound synthesis (e.g., GTPSCS) or the "writer" enzymes that utilize this compound to modify proteins could offer novel therapeutic strategies cas.cnmdpi.com. Additionally, targeting lactate transporters (MCTs) or lactate-producing enzymes (LDHA) can indirectly influence this compound levels and lactylation nih.govmdpi.com. Future research should focus on developing specific small molecule inhibitors or activators targeting key enzymes in this compound metabolism and lactylation pathways. Preclinical studies in relevant disease models are needed to evaluate the efficacy and safety of such interventions. Furthermore, identifying specific lactylation sites that are critical for disease progression could pave the way for developing targeted therapies aimed at preventing or reversing lactylation at these specific residues.
Q & A
Q. How can Lactyl-CoA be quantified in mammalian cells and tissues?
this compound quantification requires liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with isotope dilution. Key steps include:
- Extraction : Use ice-cold trichloroacetic acid (TCA) or methanol/water mixtures to stabilize acyl-CoAs .
- Internal Standards : Synthesize ¹³C₃¹⁵N₁-labelled lactoyl-CoA via stable isotope labelling by essential nutrients (SILEC) to enable precise quantification .
- Chromatography : Separate metabolites using reverse-phase columns with gradients of methanol/water containing ammonium acetate. Detection limits are ~0.002 pmol/sample .
- Validation : Ensure linearity (R² > 0.998) and stability across repeated injections (±5% variation) .
Q. What is the role of this compound in histone lactylation?
this compound serves as the acyl donor for enzymatic lysine lactylation (Kla), a post-translational modification (PTM) regulated by acetyltransferases like p300. Key methodologies to study this include:
Q. How does this compound biosynthesis affect acetyl-CoA levels?
Lactoyl-CoA synthesis consumes acetyl-CoA as a CoA donor, leading to a measurable decrease in acetyl-CoA pools. This can be monitored via:
- LC-MS/MS : Quantify acetyl-CoA and lactoyl-CoA simultaneously in cell lysates .
- Enzymatic Assays : Use citrate synthase or phosphotransacetylase activity assays to infer CoA availability .
Advanced Research Questions
Q. How can researchers resolve contradictions in identifying the rate-limiting step of this compound-dependent polymer synthesis?
In Corynebacterium glutamicum, metabolite profiling revealed lactoyl-CoA accumulation, suggesting polymerization (not synthesis) is rate-limited. Methodological approaches include:
- Metabolite Pool Analysis : Use LC-MS to quantify intracellular lactoyl-CoA and correlate with polymer yield .
- Codon Optimization : Overexpress PHA synthase to test polymerization efficiency, which increased polymer content 4.4-fold .
- Kinetic Modeling : Compare Vₘₐₓ of lactoyl-CoA synthetase vs. PHA synthase using enzyme-specific inhibitors .
Q. What experimental designs address the uncertainty around enzymatic vs. non-enzymatic lysine lactylation?
Non-enzymatic lactylation via lactoylglutathione (LGSH) complicates mechanistic studies. Solutions involve:
- Isotope Tracing : Use ¹³C₃-lactate to distinguish enzyme-dependent (p300-mediated) vs. non-enzymatic (LGSH-derived) Kla .
- Genetic Knockouts : Delete GLO1/GLO2 (enzymes regulating LGSH) to isolate enzymatic pathways .
- Competition Assays : Titrate lactoyl-CoA against acetyl-CoA to assess substrate specificity of KATs .
Q. How can researchers improve detection sensitivity for low-abundance this compound in complex biological systems?
Lactoyl-CoA is 27–335× less abundant than other acyl-CoAs. Enhance sensitivity via:
- Solid-Phase Extraction (SPE) : Use Oasis HLB columns to concentrate lactoyl-CoA from cellular extracts .
- MS/HRMS : Employ targeted product ion scanning (e.g., m/z 840.1435 → 428.0565) to reduce background noise .
- Compartmentalized Analysis : Isolate mitochondria/cytosol to measure subcellular lactoyl-CoA gradients .
Q. What strategies validate the physiological relevance of this compound in immune cell polarization?
In M1 macrophages, lactoyl-CoA drives M2-like polarization via histone lactylation. Key approaches:
- Hypoxia Models : Induce lactate accumulation with hypoxia chambers (1% O₂) and measure lactoyl-CoA/Kla .
- Microbiome Co-Culture : Co-incubate immune cells with E. coli (expressing lactoyl-CoA synthetase) to test cross-talk .
- CRISPR Screens : Identify lactoyl-CoA synthetase candidates using genome-wide knockout libraries .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting data on this compound abundance in cancer vs. normal cells?
Discrepancies arise from tissue-specific CoA metabolism and extraction protocols. Mitigate via:
- Standardized Extraction : Use 10% TCA for all samples to prevent acyl-CoA degradation .
- Retrospective Metabolomics : Reanalyze existing LC-HRMS datasets with lactoyl-CoA-specific ion traces .
- Contextual Controls : Compare lactoyl-CoA levels in matched tumor/adjacent tissues (e.g., HepG2 vs. primary hepatocytes) .
Q. Why do some studies fail to detect this compound in conditions of high lactate?
Lactate-to-lactoyl-CoA conversion requires specific synthetases (e.g., Clostridium propionicum CoA-transferase). Troubleshoot with:
- Enzyme Overexpression : Express bacterial lactoyl-CoA synthetases in mammalian cells to boost detection .
- Dynamic Sampling : Collect time-course samples to capture transient lactoyl-CoA spikes during metabolic shifts .
Tables
Table 1. Lactoyl-CoA Detection Methods Comparison
| Method | Sensitivity (pmol) | Key Advantage | Limitation | Reference |
|---|---|---|---|---|
| LC-HRMS (TCA extract) | 0.002 | High specificity for acyl-CoAs | Requires SILEC internal standard | |
| Methanol/Water | 0.05 | Compatible with polar metabolites | Poor lactoyl-CoA recovery | |
| SPE Concentration | 0.001 | Enhances low-abundance signals | Time-intensive |
Table 2. Lactoyl-CoA in Model Systems
| System | Lactoyl-CoA (pmol/10⁶ cells) | Physiological Context | Reference |
|---|---|---|---|
| HepG2 Cells | 0.011 | Baseline glycolysis | |
| Mouse Heart | 0.0172 (pmol/mg tissue) | Post-ischemia reperfusion | |
| C. glutamicum | 12.3 | Polymer synthesis phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
